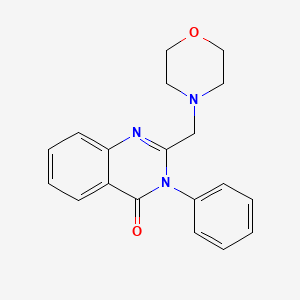
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- is a heterocyclic compound with the molecular formula C13H15N3O2. It is a derivative of quinazolinone, which is known for its diverse biological activities. The compound features a quinazolinone core substituted with a morpholinomethyl group at the 2-position and a phenyl group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. In this case, the reaction involves the condensation of morpholine, formaldehyde, and 3-phenylquinazolin-4(3H)-one. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group in the quinazolinone core, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical products. It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted by the compound .
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- can be compared with other quinazolinone derivatives, such as:
2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one: This compound has a pyrrolidinyl group instead of a morpholinomethyl group, which can affect its chemical and biological properties.
Benzo[g]quinazolin-4(3H)-one: This compound features a fused benzene ring, which can influence its reactivity and biological activity.
2-Amino-3H-quinazolin-4-one: The presence of an amino group at the 2-position can significantly alter the compound’s chemical behavior and biological effects.
The uniqueness of 4(3H)-Quinazolinone, 2-(morpholinomethyl)-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Eigenschaften
CAS-Nummer |
19062-59-0 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2/c23-19-16-8-4-5-9-17(16)20-18(14-21-10-12-24-13-11-21)22(19)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI-Schlüssel |
NALFTBYBXXCJSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
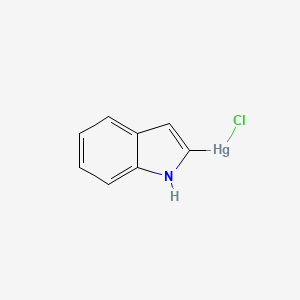
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
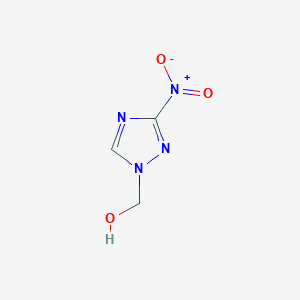

![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
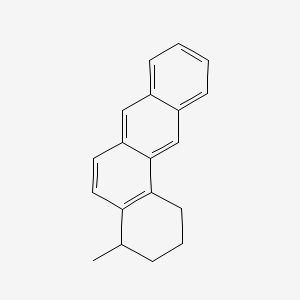

![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
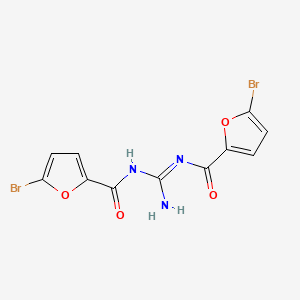
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
